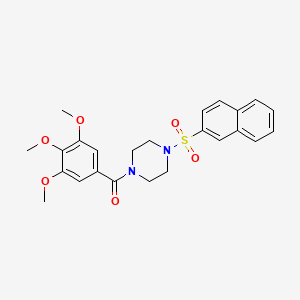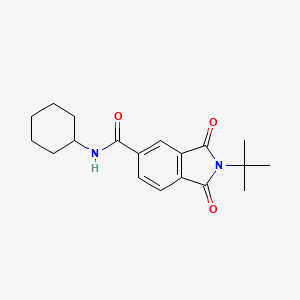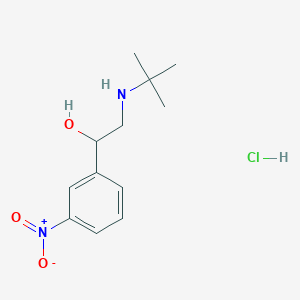![molecular formula C23H17N3O3 B3944304 2-[2-(3-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3944304.png)
2-[2-(3-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
2-[2-(3-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone is a synthetic organic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "MVQ" and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of MVQ is not fully understood. However, it has been suggested that MVQ exerts its biological activities by inhibiting various cellular pathways. For example, MVQ has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
MVQ has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. MVQ has also been found to inhibit the expression of various genes involved in cell cycle regulation and DNA repair. Additionally, MVQ has been shown to modulate the activity of various enzymes such as COX-2 and LOX, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MVQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity in vitro and in vivo. However, there are also some limitations to using MVQ in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, MVQ has been found to exhibit poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MVQ. One area of research could be to further elucidate its mechanism of action and identify its molecular targets. Another area of research could be to investigate the potential use of MVQ in combination with other anti-cancer or anti-inflammatory agents. Additionally, future research could focus on improving the solubility of MVQ in water to expand its use in various experiments. Finally, more studies could be conducted to investigate the potential use of MVQ in vivo and its pharmacokinetic properties.
Conclusion:
In conclusion, 2-[2-(3-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone is a synthetic organic compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a promising candidate for various applications including anti-cancer, anti-inflammatory, and anti-bacterial agents. While there are still many unanswered questions regarding its mechanism of action and potential use, the future directions for research on MVQ are promising.
Applications De Recherche Scientifique
MVQ has been extensively studied for its potential use in scientific research. It has been shown to exhibit a wide range of biological activities such as anti-cancer, anti-inflammatory, and anti-bacterial properties. MVQ has been found to inhibit the growth of various cancer cells including breast cancer, leukemia, and lung cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MVQ has been found to exhibit antibacterial activity against various bacterial strains.
Propriétés
IUPAC Name |
2-[2-(3-methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-16-7-6-8-17(15-16)13-14-22-24-19-10-3-2-9-18(19)23(27)25(22)20-11-4-5-12-21(20)26(28)29/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWAWPUCSLBMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3944227.png)
![N-phenyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B3944232.png)
![1-methyl-2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3944242.png)

![4-[bis(2-hydroxyethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944252.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B3944277.png)
![3-[(4-bromophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3944286.png)

![3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B3944300.png)
![4-ethyl-8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3944312.png)
![3-benzyl-5-[2-(methylthio)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B3944314.png)
